molecular formula C14H21N B185532 N-benzyl-1-cyclohexylmethanamine CAS No. 4352-47-0

N-benzyl-1-cyclohexylmethanamine

Cat. No.: B185532
CAS No.: 4352-47-0
M. Wt: 203.32 g/mol
InChI Key: CNKNITYCQODULW-UHFFFAOYSA-N
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Description

N-benzyl-1-cyclohexylmethanamine is an organic compound with the molecular formula C14H21N It is a secondary amine, characterized by the presence of a benzyl group attached to a cyclohexylmethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-1-cyclohexylmethanamine can be synthesized through several methods. One common approach involves the reductive amination of cyclohexanone with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the amine and ketone reacting to form the desired secondary amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as palladium or ruthenium on carbon may be employed to facilitate the hydrogenation steps .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-cyclohexylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary amines .

Scientific Research Applications

N-benzyl-1-cyclohexylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-1-cyclohexylmethanamine involves its interaction with specific molecular targets. As a secondary amine, it can form hydrogen bonds and interact with various enzymes and receptors. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-cyclohexylamine
  • N-benzyl-2-cyclohexylmethanamine
  • N-benzyl-1-phenylmethanamine

Uniqueness

N-benzyl-1-cyclohexylmethanamine is unique due to its specific structure, which combines a benzyl group with a cyclohexylmethanamine backbone. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

IUPAC Name

N-benzyl-1-cyclohexylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1,3-4,7-8,14-15H,2,5-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKNITYCQODULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361161
Record name N-Benzyl-1-cyclohexylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4352-47-0
Record name N-Benzyl-1-cyclohexylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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